2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
Description
2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, in particular, features a thiophene ring substituted with a fluorophenylamino group and an oxoethyl ester, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMIEBFGJLYADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a fluorophenylamine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It may be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorophenylamino group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. These compounds share the thiophene core but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the fluorophenylamino group and the oxoethyl ester in this compound distinguishes it from other thiophene derivatives, potentially offering distinct pharmacological properties.
Biological Activity
The compound 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and efficacy against various biological targets, particularly in cancer therapy.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12FNO3S
- Molecular Weight : 281.30 g/mol
- CAS Number : 1185883-40-2
Antitumor Activity
Recent studies have indicated that compounds containing the thiophene moiety exhibit significant antitumor activity. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic potential.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 | Inhibition of cell proliferation |
| Compound B | A431 (Epidermoid Carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |
| This compound | U251 (Glioblastoma) | TBD | TBD |
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest that the presence of the fluorophenyl group may enhance its interaction with specific protein targets involved in cell signaling pathways related to cancer proliferation and survival. For example, compounds with similar structures have been shown to interact with Bcl-2 proteins, which are crucial for regulating apoptosis.
Case Studies and Research Findings
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Study on Anticancer Properties
- A study investigated the cytotoxic effects of various thiophene derivatives, including those similar to our compound, against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly affect biological activity, with electron-withdrawing groups enhancing potency.
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Structure-Activity Relationship (SAR) Analysis
- SAR studies revealed that the introduction of a fluorine atom at the para position of the phenyl ring increases lipophilicity and enhances cellular uptake, leading to improved anticancer activity compared to non-fluorinated analogs.
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In Vivo Studies
- Preliminary in vivo studies demonstrated that compounds structurally related to this compound exhibited significant tumor growth inhibition in xenograft models, supporting their potential as effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
